(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride
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Overview
Description
“(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride” is a chemical compound with the CAS Number: 2460740-15-0 . It is also known as TfOCl and is a colorless liquid. The IUPAC name for this compound is (3R,5S)-5-(trifluoromethyl)tetrahydrofuran-3-sulfonyl chloride .
Molecular Structure Analysis
The molecular formula of this compound is C5H6ClF3O3S . The InChI Code is 1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 . The molecular weight is 238.61 .Physical and Chemical Properties Analysis
The compound is a colorless liquid. It has a molecular weight of 238.61 .Scientific Research Applications
Solid-Phase Synthesis
(3R,5S)-5-(Trifluoromethyl)oxolane-3-sulfonyl chloride is utilized in solid-phase synthesis, particularly in the synthesis of 1,3-oxazolidin-2-ones, compounds exhibiting potent antibacterial activity. This method involves attaching 1,2-diols to a solid support and reacting them with specific sulfonyl isocyanates, followed by cyclo-elimination, to prepare oxazolidinones with high enantiopurity (Holte, Thijs, & Zwanenburg, 1998).
Trifluoromethylthiolation
Another application of this compound is in the trifluoromethylthiolation of indole derivatives, azaarenes, enamines, and enoxysilanes. This process is metal-free and uses trifluoromethanesulfonyl chloride as a source of electrophilic SCF3, offering a straightforward and metal-free approach to trifluoromethylthiolation (Chachignon et al., 2016).
Synthesis of Trifluoromethyl Thiolsulphonates
The compound is also integral in synthesizing trifluoromethyl thiolsulphonates, showcasing broad functional group tolerance. This synthesis involves a tandem reaction with trifluoromethylsulfanylamide, with sulfinate as a critical intermediate, leading to efficient and diverse product formation (Li, Qiu, Wang, & Sheng, 2017).
Nanofiltration Membrane Development
In the field of membrane science, this compound is used in synthesizing novel sulfonated thin-film composite nanofiltration membranes, which are effective in treating dye solutions. These membranes demonstrate improved water flux and dye rejection capabilities due to the presence of sulfonated aromatic diamine monomers (Liu et al., 2012).
Reagent in Trifluoromethylation
This compound is widely employed as a reagent in various trifluoromethylation reactions, including trifluoromethylsulfenylation and trifluoromethylsulfinylation, demonstrating its versatility in organic synthesis (Guyon, Chachignon, & Cahard, 2017).
Safety and Hazards
Properties
IUPAC Name |
(3R,5S)-5-(trifluoromethyl)oxolane-3-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O3S/c6-13(10,11)3-1-4(12-2-3)5(7,8)9/h3-4H,1-2H2/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHODHKORGNEFT-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CO[C@@H]1C(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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